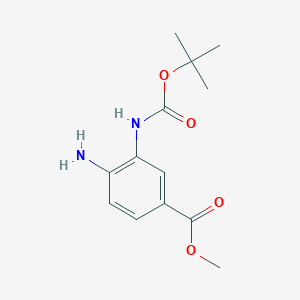

Methyl 4-amino-3-((tert-butoxycarbonyl)amino)benzoate

説明

特性

IUPAC Name |

methyl 4-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(17)15-10-7-8(11(16)18-4)5-6-9(10)14/h5-7H,14H2,1-4H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUCNNIGCGMKFPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Pathway of Methyl 4-amino-3-((tert-butoxycarbonyl)amino)benzoate: A Mechanistic and Methodological Guide

Executive Summary

The target molecule, methyl 4-amino-3-((tert-butoxycarbonyl)amino)benzoate , is a highly functionalized intermediate critical to the development of 3,4-diaminobenzoic acid (DABA) derivatives. These derivatives serve as potent, selective inhibitors of the oxytocinase subfamily of M1 aminopeptidases (such as ERAP1, ERAP2, and IRAP), which play foundational roles in human immune responses and antigen presentation[1].

Synthesizing this intermediate requires the precise, regioselective mono-N-Boc protection of methyl 3,4-diaminobenzoate. Achieving this selectivity without over-protection (di-Boc formation) or non-specific functionalization demands a strict adherence to kinetic control and an understanding of the intrinsic electronic properties of the aromatic system. This guide details a field-proven, organocatalyzed synthetic pathway designed for maximum regioselectivity and yield.

Mechanistic Rationale for Regioselective Protection

As an application scientist, it is critical to understand why a reaction works, not just how to perform it. The regioselective protection of the 3-amino group over the 4-amino group is driven by the differential nucleophilicity of the two amines, which is dictated by the electronic effects of the methyl ester at the C1 position.

-

The C4-Amine (Para Position): The amino group at the 4-position is para to the electron-withdrawing methyl ester. The nitrogen's lone pair participates heavily in resonance delocalization with the ester's carbonyl group. This resonance effect (-M) significantly drains electron density from the C4 nitrogen, rendering it a poor nucleophile.

-

The C3-Amine (Meta Position): The amino group at the 3-position is meta to the ester. It cannot participate in direct resonance delocalization with the ester carbonyl. It only experiences the weaker inductive electron-withdrawing effect (-I). Consequently, the C3 nitrogen retains a highly localized lone pair, making it substantially more nucleophilic than its C4 counterpart.

The Role of Guanidine Hydrochloride: To exploit this nucleophilic differential without triggering side reactions, guanidine hydrochloride is employed as an organocatalyst[2]. Guanidine acts as a potent hydrogen-bond donor, coordinating with the carbonyl oxygens of di-tert-butyl dicarbonate (Boc₂O). This hydrogen bonding increases the electrophilicity of the anhydride, allowing the reaction to proceed rapidly under mild conditions (45 °C in ethanol)[3]. By avoiding traditional harsh Brønsted bases (like DMAP or TEA), we prevent the indiscriminate deprotonation that typically leads to di-Boc protection or ester hydrolysis.

Reaction Workflow Visualization

Workflow for the regioselective N-Boc protection of methyl 3,4-diaminobenzoate.

Quantitative Reaction Parameters

To ensure reproducibility and kinetic control, the following stoichiometric and environmental parameters must be strictly maintained[3],[2].

| Parameter | Value / Reagent | Mechanistic Rationale |

| Substrate | Methyl 3,4-diaminobenzoate (1.0 eq) | Precursor possessing differential amine nucleophilicity. |

| Electrophile | Di-tert-butyl dicarbonate (1.05 eq) | Slight excess ensures complete conversion without forcing di-protection. |

| Catalyst | Guanidine hydrochloride (15 mol%) | H-bond donor; activates Boc₂O carbonyl, bypassing the need for strong bases. |

| Solvent | Absolute Ethanol (0.2 M) | Polar protic solvent stabilizes the transition state; environmentally benign. |

| Temperature | 45 °C | Kinetic control; provides the exact activation energy needed for C3-amine attack. |

| Reaction Time | ~40 minutes | Rapid kinetics prevent thermodynamic equilibration and over-reaction. |

| Expected Yield | ~83.0% | High efficiency specific to the C3-mono-protected derivative. |

Self-Validating Experimental Protocol

A robust protocol must provide the scientist with real-time feedback. The following step-by-step methodology includes built-in validation checkpoints.

Step 1: System Preparation In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl 3,4-diaminobenzoate (1.0 eq, e.g., 5.0 mmol) in absolute ethanol to achieve a 0.2 M concentration. Purge the flask with inert gas (N₂ or Argon) for 5 minutes.

-

Self-Validation: The starting material should dissolve completely, forming a clear, slightly tinted solution.

Step 2: Catalyst and Reagent Addition Add guanidine hydrochloride (15 mol%) to the stirring solution. Once dissolved, attach a reflux condenser. Slowly add Boc₂O (1.05 eq) dropwise via syringe over 5 minutes.

-

Self-Validation: Upon the addition of Boc₂O, mild effervescence (CO₂ gas evolution) will be observed. This is a positive indicator that the anhydride decomposition and subsequent amine coupling cycle has initiated.

Step 3: Kinetic Heating and Monitoring Submerge the flask in a pre-heated oil bath set to 45 °C. Stir vigorously for 40 minutes.

-

Self-Validation: Perform Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (6:4) mobile phase. Under UV light (254 nm), you will observe the rapid consumption of the highly polar diamine starting material (low Rf ~0.1) and the emergence of a distinct, less polar mono-Boc product spot (higher Rf ~0.45).

Step 4: Quenching and Work-up Once TLC confirms the consumption of the starting material, remove the flask from the heat and concentrate the mixture under reduced pressure to strip the ethanol. Dilute the resulting crude residue in ethyl acetate (50 mL). Wash the organic layer successively with distilled water (2 × 25 mL) to remove the guanidine catalyst, followed by a brine wash (25 mL).

Step 5: Isolation Dry the organic phase over anhydrous sodium sulfate ( Na2SO4 ), filter, and concentrate in vacuo. Purify the crude product via flash column chromatography on silica gel (eluting with a gradient of 10% to 30% Ethyl Acetate in Hexanes) to yield the pure target compound as a solid.

Analytical Validation & Structural Confirmation

To verify the integrity of the synthesized methyl 4-amino-3-((tert-butoxycarbonyl)amino)benzoate, perform the following analytical checks:

-

LC-MS (ESI+): The chemical formula is C13H18N2O4 (Exact Mass: 266.13). The mass spectrum must show a dominant [M+H]+ peak at m/z 267.1 .

-

¹H NMR (400 MHz, DMSO-d6 or CDCl3):

-

Regiochemistry Confirmation: A broad singlet integrating to 2 protons (~5.0 - 6.0 ppm) confirms the presence of the unreacted, free C4-amino group ( NH2 ).

-

Boc Confirmation: A sharp, intense singlet integrating to 9 protons at ~1.50 ppm confirms the successful integration of the tert-butyl group.

-

Ester Confirmation: A sharp singlet integrating to 3 protons at ~3.80 ppm confirms the intact methyl ester, verifying that the mild organocatalytic conditions successfully prevented ester hydrolysis.

-

Sources

Comprehensive Technical Guide: Physical, Chemical, and Synthetic Profiling of Methyl 4-amino-3-((tert-butoxycarbonyl)amino)benzoate

Executive Summary

Methyl 4-amino-3-((tert-butoxycarbonyl)amino)benzoate (CAS: 1298108-48-1) is a highly specialized, orthogonally protected building block widely utilized in advanced medicinal chemistry[1]. This guide provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and experimental handling. As a critical intermediate, it enables the modular synthesis of benzimidazole-based scaffolds, which are potent inhibitors of the oxytocinase subfamily of M1 aminopeptidases (e.g., ERAP1, ERAP2, IRAP) implicated in immune regulation and oncology[2].

Core Chemical Identity & Structural Logic

The compound features a 1,3,4-trisubstituted benzene ring. The strategic placement of a methyl ester at C1, a Boc-protected amine at C3, and a free primary amine at C4 creates a highly programmable scaffold.

Causality of Design: The electron-withdrawing nature of the methyl ester para to the C4 amine reduces its nucleophilicity via resonance compared to the meta-positioned C3 amine. This intrinsic electronic differentiation allows for the regioselective Boc-protection of the C3 amine during synthesis, leaving the C4 amine strictly available for subsequent regioselective coupling reactions[3][4].

Structural logic and orthogonal reactivity profile of the compound.

Physical and Chemical Properties

Quantitative data for Methyl 4-amino-3-((tert-butoxycarbonyl)amino)benzoate is summarized below. Due to its specialized nature, certain thermodynamic properties are derived from validated computational models standard in drug development workflows[1][5].

| Property | Value / Description |

| Chemical Name | Methyl 4-amino-3-((tert-butoxycarbonyl)amino)benzoate |

| CAS Registry Number | 1298108-48-1 |

| Molecular Formula | C13H18N2O4 |

| Molecular Weight | 266.29 g/mol |

| Physical State | Solid (Powder/Crystalline) |

| Boiling Point | ~420–450 °C (Predicted) |

| Density | ~1.18 g/cm³ (Predicted) |

| Solubility | Soluble in DMF, DMSO, Ethyl Acetate, Methanol; Insoluble in Water |

| Hazard Statements | H315, H319, H335 (Skin/Eye Irritant, Respiratory Tract Irritation) |

| Storage Conditions | 2–8 °C, dry and dark environment (Argon/Nitrogen atmosphere recommended) |

Synthetic Workflows & Experimental Protocols

The following protocols are adapted from validated medicinal chemistry literature focused on M1 aminopeptidase inhibitors, ensuring a self-validating system for reproducibility[2].

Protocol A: Regioselective Synthesis of the Target Compound

Objective: Selective Boc-protection of the more nucleophilic C3 amine on methyl 3,4-diaminobenzoate[3].

Step-by-Step Methodology:

-

Preparation: Dissolve methyl 3,4-diaminobenzoate (1.0 eq) in anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) under an inert argon atmosphere[4].

-

Catalysis: Add a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq) to accelerate the acyl transfer[4].

-

Reagent Addition: Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) dropwise at 0 °C.

-

Causality: Strict stoichiometric control (1.05 eq) and low temperature (0 °C) prevent over-protection (bis-Boc formation) and maintain the required regioselectivity for the C3 position.

-

-

Reaction: Warm to room temperature and stir for 12–16 hours. Validate reaction progress via TLC (Hexanes/EtOAc 7:3) or LC-MS until the starting material is consumed.

-

Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify via flash column chromatography (silica gel, gradient elution with Hexanes/EtOAc) to yield the title compound as an off-white solid.

Protocol B: Downstream Application - Saponification

Objective: Hydrolysis of the methyl ester to enable C-terminal coupling, a critical step in synthesizing ERAP1 inhibitors[2][6].

Step-by-Step Methodology:

-

Solvation: Dissolve Methyl 4-amino-3-((tert-butoxycarbonyl)amino)benzoate in a 3:1:1 mixture of THF/MeOH/H₂O.

-

Hydrolysis: Add Lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq)[6].

-

Causality: LiOH is preferred over harsher bases like NaOH or KOH to prevent potential base-catalyzed degradation of the Boc group or epimerization in more complex downstream peptide substrates.

-

-

Reaction: Stir at room temperature for 4–6 hours until complete consumption of the starting material is observed by TLC.

-

Acidification: Carefully acidify the mixture to pH ~4 using 1M HCl at 0 °C.

-

Causality: The Boc group is highly acid-labile; dropping the pH below 3 risks premature deprotection, ruining the orthogonal protection strategy.

-

-

Isolation: Extract the precipitated product (3-(N-Boc)-3,4-diaminobenzoic acid) with EtOAc, wash with water, dry over MgSO₄, and concentrate[6].

Synthetic workflow from precursor to functional M1 aminopeptidase inhibitors.

Applications in Drug Discovery

The primary application of Methyl 4-amino-3-((tert-butoxycarbonyl)amino)benzoate is serving as a precursor for 1,4-disubstituted 3,4-diaminobenzoic acid (DABA) derivatives. According to foundational research by , these derivatives act as potent, selective inhibitors of the oxytocinase subfamily of M1 aminopeptidases (ERAP1, ERAP2, and IRAP)[2][7]. By modulating these enzymes, researchers can alter antigen presentation on the cell surface, offering novel therapeutic avenues for autoimmune diseases and cancer immunotherapy[7].

References

-

Papakyriakou, A., et al. (2015). 3,4-Diaminobenzoic Acid Derivatives as Inhibitors of the Oxytocinase Subfamily of M1 Aminopeptidases with Immune-Regulating Properties. Journal of Medicinal Chemistry, 58(3), 1524-1543.[Link]

-

LookChem Database. Benzoic acid, 4-amino-3-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester - Basic Information and Synthetic Routes.[Link]

-

Mustansiriyah University Chemical Database. Methyl 4-amino-3-((tert-butoxycarbonyl)amino)benzoate Safety and Hazard Statements.[Link]

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. 3,4-diaminobenzoic acid derivatives as inhibitors of the oxytocinase subfamily of M1 aminopeptidases with immune-regulating properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzoic acid, 4-amino-3-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester|lookchem [lookchem.com]

- 4. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]

- 5. 1298108-48-1|Methyl 4-amino-3-((tert-butoxycarbonyl)amino)benzoate|BLD Pharm [bldpharm.com]

- 6. lookchem.com [lookchem.com]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Crystal Structure Analysis of Boc-Protected Methyl Diaminobenzoate Derivatives

Foreword: From Molecule to Map — The Rationale for Structural Analysis

In the landscape of modern drug discovery and materials science, the diaminobenzoate scaffold is a privileged starting point. Its derivatives are precursors to a vast array of bioactive heterocycles and functional materials.[1] The strategic manipulation of these scaffolds requires precise control over their reactive amine functionalities, a role elegantly filled by the tert-butyloxycarbonyl (Boc) protecting group. The Boc group is a cornerstone of modern organic synthesis due to its robustness under various conditions and its clean, acid-labile removal.[2][3][4]

However, synthesizing a molecule is only the beginning of its story. To truly understand its properties, predict its behavior, and rationally design its next-generation analogues, we must visualize its three-dimensional architecture. Single-crystal X-ray diffraction is the definitive method for obtaining this atomic-resolution blueprint.[5] It provides unambiguous proof of a molecule's constitution, conformation, and the subtle intermolecular forces that govern its assembly in the solid state.[5][6] This guide provides a comprehensive, field-proven walkthrough of the entire process, from the synthesis and crystallization of a model Boc-protected methyl diaminobenzoate to the final validation and interpretation of its crystal structure.

Part I: The Preparative Phase — Synthesis and the Art of Crystal Cultivation

The quality of the final crystal structure is inextricably linked to the quality of the initial crystal. This begins with a meticulously executed synthesis to ensure the highest possible purity, followed by a patient and often empirical search for the ideal crystallization conditions.

Protocol 1: Synthesis of Methyl 3-[(tert-butoxycarbonyl)amino]benzoate

This protocol is adapted from established methodologies for the Boc-protection of aminobenzoates.[1] The objective is to achieve high purity, as residual impurities can significantly impede crystallization.

Reaction Scheme: Methyl 3-aminobenzoate + Di-tert-butyl dicarbonate (Boc₂O) → Methyl 3-[(tert-butoxycarbonyl)amino]benzoate

Step-by-Step Methodology:

-

Dissolution: Dissolve methyl 3-aminobenzoate (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF).

-

Base Addition: Add a base, for example, triethylamine (TEA, 1.2 equivalents), to the solution. Causality Note: The base is crucial for deprotonating the amine, increasing its nucleophilicity to facilitate the attack on the electrophilic carbonyl carbon of the Boc anhydride.

-

Boc-Protection: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) to the mixture. Allow the reaction to stir at room temperature for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in a solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1N HCl) to remove excess base, and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent. The crude product should be purified by silica gel column chromatography to yield the pure, Boc-protected product.[1]

The Pursuit of Perfection: Growing Diffraction-Quality Single Crystals

Crystallization is a purification technique based on the principle that compounds are typically more soluble in hot solvents than in cold ones.[7] For X-ray diffraction, the goal is not just a pure solid, but a single, ordered crystal lattice with dimensions preferably greater than 0.1 mm and free of significant defects.[8][9]

The selection of a crystallization method is often empirical. The diagram below outlines a logical approach to this process.

Caption: Decision workflow for selecting a crystallization method.

-

Solvent Screening: Identify a solvent (or solvent system) in which the Boc-protected methyl diaminobenzoate has moderate solubility.

-

Solution Preparation: Prepare a solution that is saturated or near-saturated at room temperature.[10] Filter the solution through a syringe filter into a clean, small vial to remove any particulate matter.

-

Evaporation: Cover the vial with a cap that has been pierced with a needle, or with paraffin film with a few small holes. This allows the solvent to evaporate slowly over several days to weeks.[11]

-

Incubation: Place the vial in a location free from vibrations and temperature fluctuations.[10] Disturbing the crystallization can lead to the formation of many small, unusable crystals instead of a few large ones.

-

Harvesting: Once suitable crystals have formed, carefully extract them from the mother liquor using a cryoloop or a fine needle.

Part II: Illuminating the Lattice — The Single-Crystal X-ray Diffraction Experiment

With a suitable crystal in hand, the next phase involves using a diffractometer to measure how it scatters a beam of X-rays. This diffraction pattern contains the fundamental information about the crystal's internal structure.

Theoretical Bedrock: Bragg's Law

In 1912, Max von Laue discovered that crystals could diffract X-rays.[12] This phenomenon is governed by Bragg's Law (nλ = 2d sinθ), which relates the wavelength of the X-rays (λ), the distance between atomic planes in the crystal (d), and the angle of diffraction (θ).[12] By systematically rotating the crystal and measuring the angles and intensities of all the diffracted beams, we can reconstruct a three-dimensional map of the electron density within the crystal.[8]

The Experimental Workflow: From Crystal to Reflection File

The process of collecting diffraction data is highly automated with modern diffractometers. The workflow below illustrates the key stages.

Caption: The experimental workflow for single-crystal X-ray data collection.

Key Steps Explained:

-

Crystal Mounting: A selected crystal is affixed to a cryoloop on a goniometer head.[13]

-

Cooling: The crystal is cooled in a stream of cold nitrogen gas (typically 100 K). Causality Note: This minimizes thermal vibrations of the atoms and reduces damage from the intense X-ray beam, leading to higher quality diffraction data at higher resolution.[13]

-

Data Collection: The diffractometer rotates the crystal through a series of orientations while exposing it to a monochromatic X-ray beam. A detector records the position and intensity of each diffracted spot.[9]

-

Data Processing: The raw image files are processed. This step, known as integration, determines the intensity of each reflection and assigns it Miller indices (h, k, l), which define the specific crystal plane from which it diffracted. The data is also scaled to correct for experimental variations. The output is a reflection file ready for structure solution.

Part III: Decoding the Data — Structure Solution, Refinement, and Validation

This final phase is computational, involving the translation of the diffraction data into a chemically meaningful atomic model. This process is not merely about generating a picture but about creating a model that is both consistent with the experimental data and chemically sound.

Structure Solution and Refinement

For small molecules like Boc-protected diaminobenzoates, the "phase problem"—the fact that the phases of the diffracted X-rays are not directly measured—is typically solved using direct methods.[9][14] This yields an initial, approximate electron density map. An atomic model is built into this map and then refined.

Refinement is an iterative process where the positions and thermal displacement parameters of the atoms are adjusted to improve the agreement between the experimentally observed diffraction pattern and the pattern calculated from the model.[9] The quality of this agreement is monitored using crystallographic R-factors.

Data Presentation: A Case Study

The table below presents typical crystallographic data for a Boc-protected aminobenzoate derivative, based on the structure of methyl 3-[(tert-butoxycarbonyl)amino]benzoate.[1]

| Parameter | Value | Significance |

| Chemical Formula | C₁₃H₁₇NO₄ | Confirms the elemental composition of the crystallized molecule. |

| Formula Weight | 251.28 | Molar mass of the compound. |

| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |

| a, b, c (Å) | 11.758(2), 7.911(2), 10.689(2) | The dimensions of the unit cell. |

| β (°) | 107.18(3) | The angle of the monoclinic unit cell. |

| Volume (ų) | 950.5(3) | The volume of a single unit cell. |

| Z | 4 | The number of molecules in one unit cell. |

| Final R₁ [I > 2σ(I)] | ~0.04 - 0.06 | A primary indicator of the model's agreement with the data. Lower is better. |

| wR₂ (all data) | ~0.10 - 0.15 | A weighted R-factor calculated on all data. |

| Goodness-of-Fit (S) | ~1.0 | Should be close to 1 for a good model. |

Structural Interpretation: The Role of the Boc Group

The final refined structure reveals precise bond lengths, angles, and the molecule's conformation. In Boc-protected aminobenzoates, the bulky tert-butyl group plays a significant role in the crystal packing. It often adopts a staggered conformation relative to the adjacent aromatic system to minimize steric strain.[1] This steric hindrance can influence which intermolecular interactions, such as hydrogen bonds, are formed.

For example, the N-H group of the carbamate can act as a hydrogen bond donor, while the carbonyl and ester oxygens can act as acceptors. These interactions often link molecules into chains or dimers, defining the overall supramolecular architecture.[1]

Caption: Diagram of a typical hydrogen bonding interaction in the crystal lattice.

The Imperative of Validation

A low R-factor alone does not guarantee a correct structure.[15] A self-validating system requires rigorous checks to ensure the model is chemically plausible. Automated structure validation tools, such as the IUCr's checkCIF service, are essential.[15] These tools perform hundreds of checks, flagging potential issues such as:

-

Missed Symmetry: The analysis may have been performed in a lower symmetry space group than the true one.[15][16]

-

Incorrect Atom Assignments: An atom may have been misidentified (e.g., a carbon for a nitrogen).

-

Unusual Geometric Parameters: Bond lengths or angles that deviate significantly from expected values.[17]

-

Unaccounted-for Electron Density: May indicate missed solvent molecules or disorder.

A clean validation report provides the final layer of confidence in the structural model. Once validated, the structure is typically deposited in a public repository like the Cambridge Structural Database (CSD), making it a permanent and verifiable contribution to the scientific record.[9][18]

Conclusion

The journey from a powdered compound to a fully refined and validated crystal structure is a multi-stage process that blends synthetic chemistry, physical principles, and computational analysis. Each step, from purification and crystallization to data collection and refinement, is a critical link in a chain that leads to a precise and reliable three-dimensional molecular model. For researchers in drug development and materials science, the insights gained from such an analysis of a Boc-protected methyl diaminobenzoate are invaluable, providing a foundational understanding of the molecule's intrinsic properties and its interactions, thereby paving the way for rational design and innovation.

References

-

Crystallization - Organic Chemistry at CU Boulder. (n.d.). University of Colorado Boulder. Retrieved from [Link]

-

X-ray Crystallography - Creative BioMart. (n.d.). Creative BioMart. Retrieved from [Link]

-

Crystallisation Techniques. (2006, January 8). University of Missouri. Retrieved from [Link]

-

How to Crystallize Organic Compounds. (2026, February 19). wikiHow. Retrieved from [Link]

-

Crystal Growing Tips. (2015, April 28). University of Florida. Retrieved from [Link]

-

Rupp, B., & Joosten, R. P. (2014). On the validation of crystallographic symmetry and the quality of structures. Acta Crystallographica Section D: Biological Crystallography, 70(Pt 10), 2563–2573. Retrieved from [Link]

-

X-ray crystallography - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

-

Guide for crystallization. (n.d.). École Polytechnique Fédérale de Lausanne (EPFL). Retrieved from [Link]

-

Validation of Experimental Crystal Structures. (n.d.). Cambridge Crystallographic Data Centre (CCDC). Retrieved from [Link]

-

Single crystal X-ray diffraction analysis. (n.d.). Saint Petersburg State University. Retrieved from [Link]

-

Small Molecule X-ray Crystallography | METRIC. (n.d.). North Carolina State University. Retrieved from [Link]

-

Mondal, S., et al. (2025). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. IUCrData, 10(7). Retrieved from [Link]

-

Single Crystal X-ray Diffraction and Structure Analysis. (n.d.). University of New Mexico. Retrieved from [Link]

-

Small molecule crystallography. (n.d.). Excillum. Retrieved from [Link]

-

Structure validation - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

-

Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 2), 148–155. Retrieved from [Link]

- Crystallization method of Boc-amino acid. (2021). Google Patents.

-

Gruza, B. (2025). Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate. Retrieved from [Link]

-

Protein X-Ray Structure Validation: Key Criteria. (n.d.). Proteopedia. Retrieved from [Link]

-

Single-crystal X-ray Diffraction. (2007, May 17). SERC Carleton. Retrieved from [Link]

-

tert-Butyloxycarbonyl protecting group - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

-

CCDC 642491: Experimental Crystal Structure Determination. (n.d.). National Open Access Monitor, Ireland. Retrieved from [Link]

-

Cambridge Structural Database (CSD). (n.d.). Physical Sciences Data-science Service. Retrieved from [Link]

-

CCDC: Structural Chemistry Data, Software, and Insights. (n.d.). Cambridge Crystallographic Data Centre. Retrieved from [Link]

-

Kim, H., et al. (2024). Boc Protection for Diamine-Appended MOF Adsorbents to Enhance CO2 Recyclability under Realistic Humid Conditions. Journal of the American Chemical Society, 146(1), 813–822. Retrieved from [Link]

-

Shafi, S. S., et al. (2021). Synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives. International Journal of Chemical Research, 5(3), 1-4. Retrieved from [Link]

-

The Largest Curated Crystal Structure Database. (n.d.). Cambridge Crystallographic Data Centre. Retrieved from [Link]

-

Lee, Y. S., & Lee, Y. S. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. ACS Omega, 8(44), 41786–41792. Retrieved from [Link]

-

Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

de la Cruz, M. D. C., et al. (2026). Self-Assembly and Crystal Structure of Boc-Protected Dipeptides Containing L-Phenylalanine and L-Tyrosine. MDPI. Retrieved from [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 4. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]

- 5. rigaku.com [rigaku.com]

- 6. Small Molecule X-ray Crystallography | METRIC [research.ncsu.edu]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. depts.washington.edu [depts.washington.edu]

- 11. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]

- 12. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 17. Structure validation - Wikipedia [en.wikipedia.org]

- 18. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

Spectroscopic Characterization of Methyl 4-amino-3-((tert-butoxycarbonyl)amino)benzoate: An Analytical Guide for Drug Development

Executive Summary & Structural Context

Methyl 4-amino-3-((tert-butoxycarbonyl)amino)benzoate (CAS: 1298108-48-1) is a highly functionalized 1,4-disubstituted 3,4-diaminobenzoic acid (DABA) derivative[1]. In modern medicinal chemistry, this compound serves as a pivotal synthetic intermediate. Notably, it has been utilized as a core scaffold in the development of selective inhibitors targeting the oxytocinase subfamily of M1 aminopeptidases (such as ERAP1, ERAP2, and IRAP), which play critical roles in human adaptive and innate immune responses, including antigen cross-presentation[2].

The synthesis of this intermediate typically involves the regioselective Boc-protection of methyl 3,4-diaminobenzoate using di-tert-butyl dicarbonate in the presence of guanidine hydrochloride[3]. Due to the presence of three distinct nitrogen/oxygen-containing functional groups (a primary aniline, a secondary carbamate, and a methyl ester) on a single benzene ring, precise spectroscopic characterization is mandatory to confirm regiochemistry and assess purity before downstream coupling reactions[3].

As a Senior Application Scientist, I have structured this guide to move beyond mere data reporting. Herein, we dissect the causality behind the NMR acquisition parameters and provide a self-validating framework for the unambiguous structural elucidation of this critical pharmaceutical intermediate.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the spectroscopic characterization must follow a self-validating system where each experimental choice is driven by the physical chemistry of the molecule.

Step-by-Step Methodology: Sample Preparation & Acquisition

Step 1: Gravimetric Sample Preparation

-

Action: Weigh 15.0 ± 0.5 mg of the synthesized compound into a clean glass vial. Dissolve completely in 600 µL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS).

-

Causality: CDCl 3 is selected over highly polar solvents like DMSO-d 6 to prevent rapid proton exchange of the primary amine (-NH 2 ) and secondary carbamate (-NH-Boc) protons. This preserves their distinct chemical shifts and prevents signal broadening. TMS acts as the internal self-validating standard ( δ 0.00 ppm) to ensure absolute chemical shift accuracy.

Step 2: Shimming and Tuning

-

Action: Transfer the solution to a 5 mm precision NMR tube. Insert into a 500 MHz NMR spectrometer (e.g., Bruker Avance DRX-500)[3] equipped with a cryoprobe. Perform automated 3D gradient shimming on the 2 H lock signal of CDCl 3 .

-

Causality: Optimal shimming is validated by achieving a 2 H lock signal line width of <1.0 Hz. This is non-negotiable; poor shimming will obscure the critical 2.0 Hz meta-coupling ( 4J ) between the H-2 and H-6 aromatic protons.

Step 3: 1 H NMR Acquisition

-

Action: Execute a standard single-pulse sequence (zg30). Set the relaxation delay ( D1 ) to 2.0 s, and acquire 16 scans at 298 K.

-

Causality: A 2-second D1 ensures complete recovery of longitudinal magnetization ( T1 relaxation) for all protons. This guarantees that the integration values of the 9H tert-butyl group and the 3H methoxy group are quantitatively accurate relative to the 1H aromatic signals, validating the molecular stoichiometry.

Step 4: 13 C NMR Acquisition

-

Action: Execute a power-gated decoupling sequence (zgpg30). Set the relaxation delay ( D1 ) to 5.0 s, and acquire 512–1024 scans.

-

Causality: The extended D1 of 5.0 s is critical. The molecule contains five quaternary carbons (C-1, C-3, C-4, and two carbonyls). Because these carbons lack directly attached protons, they undergo highly inefficient dipole-dipole relaxation, resulting in long T1 times. A shorter D1 would artificially suppress these signals, leading to an incomplete carbon skeleton assignment.

Caption: Workflow for the self-validating NMR acquisition and processing of the DABA intermediate.

Spectroscopic Data & Mechanistic Analysis

1 H NMR Spectral Analysis

The 1 H NMR spectrum of Methyl 4-amino-3-((tert-butoxycarbonyl)amino)benzoate is defined by the competing electronic effects of its substituents. The primary amine at C-4 is strongly electron-donating via resonance (+M effect), shielding the ortho and para positions. Conversely, the methyl ester at C-1 is electron-withdrawing (-M effect), deshielding its adjacent protons.

Table 1: 1 H NMR Assignments (500 MHz, CDCl 3 , 298 K)

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment / Causality |

| H-2 | 7.95 | d | 2.0 | 1H | Deshielded by the anisotropic effect of the adjacent ester carbonyl. Exhibits only meta-coupling to H-6. |

| H-6 | 7.72 | dd | 8.5, 2.0 | 1H | Deshielded by the ester group (ortho position). Couples to H-5 (ortho) and H-2 (meta). |

| H-5 | 6.75 | d | 8.5 | 1H | Strongly shielded by the resonance electron donation of the adjacent -NH 2 group. |

| NH-Boc | 6.30 | br s | - | 1H | Secondary carbamate proton. Broadened due to quadrupolar relaxation of 14 N. |

| NH 2 | 4.15 | br s | - | 2H | Primary aniline protons. |

| OCH 3 | 3.85 | s | - | 3H | Methyl ester protons. |

| t-Bu | 1.52 | s | - | 9H | tert-Butyl methyl protons. |

13 C and 2D NMR Analysis

To unambiguously assign the carbon skeleton, 1D 13 C NMR must be coupled with 2D Heteronuclear Multiple Bond Correlation (HMBC). HMBC detects long-range ( 2J and 3J ) carbon-proton couplings, allowing us to bridge the isolated spin systems of the aromatic ring, the ester, and the Boc group.

Table 2: 13 C NMR Assignments (125 MHz, CDCl 3 , 298 K)

| Position | Chemical Shift ( δ , ppm) | Type | Assignment / Mechanistic Note |

| C=O (Ester) | 166.5 | C q | Conjugated ester carbonyl. |

| C=O (Boc) | 152.8 | C q | Carbamate carbonyl; shielded relative to ester due to adjacent oxygen and nitrogen. |

| C-4 | 146.2 | C q | Aromatic C attached to -NH 2 . Highly deshielded by electronegative nitrogen. |

| C-6 | 128.3 | CH | Aromatic CH; assigned via HSQC correlation to H-6 ( δ 7.72). |

| C-2 | 126.1 | CH | Aromatic CH; assigned via HSQC correlation to H-2 ( δ 7.95). |

| C-3 | 124.5 | C q | Aromatic C attached to -NH-Boc. |

| C-1 | 119.5 | C q | Aromatic C attached to the ester group. |

| C-5 | 114.2 | CH | Aromatic CH; highly shielded by ortho -NH 2 group. |

| C-O (t-Bu) | 80.5 | C q | tert-Butyl quaternary carbon; deshielded by oxygen. |

| OCH 3 | 51.8 | CH 3 | Methoxy carbon. |

| C(CH 3 ) 3 | 28.3 | CH 3 | tert-Butyl methyl carbons. |

HMBC Correlation Network

The regiochemistry of the Boc-protection (confirming it occurs at the 3-position rather than the 4-position) is definitively proven by HMBC. If the Boc group were at the 4-position, the HMBC correlations would fundamentally shift. In our assigned structure, the H-2 proton ( δ 7.95) shows a strong 3J correlation to both the ester carbonyl ( δ 166.5) and the C-4 carbon ( δ 146.2), locking the orientation of the substituents in place.

Caption: Key 2D HMBC (Heteronuclear Multiple Bond Correlation) network confirming the regiochemistry.

Conclusion

The rigorous spectroscopic characterization of Methyl 4-amino-3-((tert-butoxycarbonyl)amino)benzoate relies on understanding the electronic interplay of its functional groups. By employing a self-validating NMR acquisition protocol—specifically tailored with appropriate relaxation delays and 2D HMBC cross-referencing—researchers can definitively confirm the regiochemistry of this crucial DABA scaffold. This ensures high-fidelity downstream synthesis in the pursuit of novel M1 aminopeptidase inhibitors and related immunomodulatory therapeutics.

References

-

Papakyriakou, A., et al. "3,4-Diaminobenzoic Acid Derivatives as Inhibitors of the Oxytocinase Subfamily of M1 Aminopeptidases with Immune-Regulating Properties." Journal of Medicinal Chemistry, 2015, 58(3), 1524–1543. 3

-

LookChem Database. "Benzoic acid, 4-amino-3-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester (CAS: 1298108-48-1)." LookChem Chemical Directory, Accessed April 2026.1

-

eScholarship Repository. "3,4-Diaminobenzoic Acid Derivatives as Inhibitors of the Oxytocinase Subfamily of M1 Aminopeptidases with Immune." University of California, 2015.2

Sources

Application Note: Standard Deprotection Protocol for Methyl 4-amino-3-((tert-butoxycarbonyl)amino)benzoate

Abstract & Scope

Methyl 4-amino-3-((tert-butoxycarbonyl)amino)benzoate is a highly versatile synthetic intermediate, primarily utilized as a precursor in the development of complex heterocycles, including 2,3-diarylquinoxaline carboxylic acids and benzimidazole-based therapeutics[1]. The quantitative removal of the tert-butoxycarbonyl (Boc) protecting group is a mandatory step to liberate the reactive free amine, yielding methyl 3,4-diaminobenzoate. This application note establishes the mechanistic rationale, comparative reagent selection, and step-by-step, self-validating experimental protocols for achieving high-purity deprotection.

Mechanistic Causality of Boc Deprotection

The Boc protecting group provides excellent orthogonality in organic synthesis; it is highly stable to nucleophiles and basic conditions but uniquely labile under strong acidic catalysis.

The deprotection mechanism is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid. This protonation weakens the tert-butyl-oxygen bond, leading to heterolytic cleavage that generates a highly reactive tert-butyl cation and a transient carbamic acid intermediate. The carbamic acid rapidly and irreversibly decarboxylates, releasing carbon dioxide (CO₂) gas. Concurrently, the tert-butyl cation typically undergoes elimination to form isobutylene gas[2].

Because both primary byproducts are gaseous, the reaction is entropically driven to completion. The resulting diamine is immediately protonated by the acidic medium, forming a stable amine salt that requires subsequent neutralization to yield the free base.

Workflow of acid-catalyzed Boc deprotection yielding Methyl 3,4-diaminobenzoate.

Reagent Selection: TFA vs. HCl

Selecting the appropriate acidic condition is critical for the success of downstream applications. While Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) is the industry standard for rapid cleavage[3], it yields a TFA salt that can be difficult to remove completely in vacuo and may interfere with sensitive biological assays. Conversely, 4M HCl in 1,4-dioxane provides an orthogonal approach that directly yields a highly crystalline, easy-to-handle hydrochloride salt, completely avoiding fluorinated impurities[4].

Table 1: Quantitative and Qualitative Comparison of Deprotection Reagents

| Parameter | Protocol A: 50% TFA in DCM | Protocol B: 4M HCl in 1,4-Dioxane |

| Reaction Time | 30 - 60 minutes | 2 - 4 hours |

| Byproduct Salt Form | Trifluoroacetate (TFA) salt | Hydrochloride (HCl) salt |

| Reagent Volatility | High (easily removed in vacuo) | Moderate (requires co-evaporation/filtration) |

| Downstream Impact | Residual TFA can suppress MS signals | HCl salts are highly biocompatible |

| Neutralization Need | Requires mild base wash (NaHCO₃) | Can often be used directly in cyclizations |

Experimental Methodologies

The following protocols are designed as self-validating systems. By integrating in-process controls, the researcher ensures strict causality between the observed physical changes (gas evolution, dissolution, precipitation) and chemical conversion.

Protocol A: Rapid Deprotection using TFA/DCM

This method is preferred for speed and ease of volatile removal.

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of Methyl 4-amino-3-((tert-butoxycarbonyl)amino)benzoate in anhydrous DCM (approx. 10 mL per gram of substrate).

-

Acid Addition: Cool the flask to 0 °C using an ice bath. Slowly add an equal volume of Trifluoroacetic Acid (TFA) dropwise to achieve a 1:1 (v/v) TFA:DCM ratio[3].

-

Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour.

-

Causality Check: Observe mild, continuous effervescence in the solution. This is the physical manifestation of isobutylene and CO₂ release, actively confirming that the carbamate cleavage is occurring[2].

-

-

In-Process Control (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using a 1:1 Hexanes:Ethyl Acetate system. The starting material (UV active, higher Rf ) must completely disappear, replaced by a baseline spot representing the highly polar diamine TFA salt.

-

Concentration: Concentrate the mixture in vacuo. Co-evaporate the resulting oil with toluene (3 x 10 mL) to azeotropically remove residual TFA.

-

Neutralization (Self-Validation Step): Dissolve the crude residue in ethyl acetate and wash with saturated aqueous NaHCO₃. The cessation of bubbling during the wash validates that all residual acid has been neutralized, converting the TFA salt to the free base.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford Methyl 3,4-diaminobenzoate as a solid.

Protocol B: Orthogonal Deprotection using HCl/Dioxane

This method is preferred when avoiding fluorinated impurities is paramount, or when a solid salt is desired.

-

Preparation: Suspend 1.0 equivalent of the starting material in a minimal volume of anhydrous 1,4-dioxane.

-

Acid Addition: At room temperature, add 10 equivalents of 4M HCl in 1,4-dioxane. The suspension may initially clear as the starting material dissolves[4].

-

Reaction Propagation: Stir vigorously for 2 to 4 hours at room temperature.

-

Causality Check: The formation of a dense white or off-white precipitate is a self-validating indicator. It confirms that the highly polar diamine dihydrochloride salt has formed and is crashing out of the less polar dioxane solvent.

-

-

Isolation: Dilute the suspension with cold diethyl ether to maximize precipitation. Filter the solid through a sintered glass funnel and wash sequentially with cold dioxane and diethyl ether.

-

Drying: Dry the solid under high vacuum to yield Methyl 3,4-diaminobenzoate hydrochloride. This stable salt can be used directly in subsequent high-temperature cyclizations without further neutralization[1].

Analytical Quality Control

To validate the structural integrity and purity of the synthesized Methyl 3,4-diaminobenzoate, perform the following analyses:

-

¹H NMR (DMSO-d₆): The definitive marker of successful deprotection is the complete disappearance of the prominent 9-proton singlet at ~1.45 ppm, which corresponds to the tert-butyl group of the Boc moiety. The appearance of broad amine proton signals (exchangeable with D₂O) confirms the presence of the free amine.

-

LC-MS: The mass spectrum must show the expected [M+H]+ ion for the free base ( m/z 167.1) and the total absence of the [M+H]+ ion for the Boc-protected precursor ( m/z 267.1).

References

- Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water Thieme Connect / ResearchGate URL

- Boc-Lys(Boc)

- Practical Synthesis Guide to Solid Phase Peptide Chemistry AAPPTec URL

- National Institutes of Health (NIH)

Sources

Application Note: Utilizing Methyl 4-amino-3-((tert-butoxycarbonyl)amino)benzoate for the Synthesis of Peptide Crypto-Thioesters in Fmoc-SPPS

Target Audience: Researchers, Application Scientists, and Drug Development Professionals in Peptide Chemistry.

Introduction & Mechanistic Rationale

The synthesis of highly pure peptide thioesters is a critical prerequisite for Native Chemical Ligation (NCL) in chemical protein synthesis. Historically, generating C-terminal thioesters via 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) was fundamentally problematic because the nucleophilic piperidine used during Fmoc deprotection rapidly causes thioester aminolysis.

To circumvent this, Dawson and colleagues introduced the 3,4-diaminobenzoic acid (Dbz) safety-catch linker, which allows the peptide to be synthesized as an unreactive o-aminoanilide and later activated into a thioester[1]. However, unprotected Dbz linkers are highly susceptible to premature acylation (branching) and the irreversible formation of benzimidazolinone (Nbz) byproducts during high-temperature or microwave-assisted Fmoc-SPPS[2].

The Solution: Ortho-Boc Protection Using Methyl 4-amino-3-((tert-butoxycarbonyl)amino)benzoate as a starting material elegantly resolves these limitations. By saponifying this stable methyl ester precursor, researchers can generate the free acid, (o-Boc)Dbz-OH. The tert-butyloxycarbonyl (Boc) group sterically and electronically shields the highly reactive ortho-amine during peptide elongation, completely suppressing benzimidazolinone formation[2].

Because the Boc group is acid-labile, it is seamlessly removed during the final global trifluoroacetic acid (TFA) cleavage step. This releases a fully unprotected peptide o-aminoanilide into solution. Instead of relying on harsh on-resin activation with p-nitrophenyl chloroformate (which can irreversibly modify nucleophilic side chains), the resulting peptide can be cleanly converted to a thioester in aqueous solution using the NaNO₂-mediated crypto-thioester activation strategy developed by Liu and co-workers[3].

Workflow Visualization

The following diagram illustrates the complete chemical journey from the stable methyl ester precursor to the NCL-ready peptide thioester.

Workflow for generating peptide thioesters using the (o-Boc)Dbz linker strategy.

Comparative Analysis of Dbz Linker Strategies

To understand the causality behind selecting the Boc-protected Dbz strategy, review the comparative data below. The (o-Boc)Dbz approach maximizes yield while minimizing toxic reagents and synthetic bottlenecks[2].

| Protection Strategy | Protecting Group on 3-NH₂ | Side Reactions During SPPS | Deprotection Method | Activation to Thioester | Overall Efficiency |

| Unprotected Dbz | None | High (Premature Nbz formation, branching) | N/A | On-resin (pNPC) | Low / Moderate |

| Alloc-Dbz | Allyloxycarbonyl (Alloc) | Minimal | Pd(PPh₃)₄ / PhSiH₃ (Toxic, requires scavenging) | On-resin (pNPC) | Moderate |

| (o-Boc)Dbz | tert-Butyloxycarbonyl (Boc) | None | Global TFA cleavage (Seamless) | Solution-phase (NaNO₂) | High |

Experimental Protocols

The following self-validating protocols detail the transformation of the methyl ester into a functionalized peptide thioester.

Protocol A: Saponification of the Methyl Ester Precursor

Objective: Hydrolyze Methyl 4-amino-3-((tert-butoxycarbonyl)amino)benzoate to yield the free acid linker.

-

Dissolution: Dissolve 10.0 mmol of Methyl 4-amino-3-((tert-butoxycarbonyl)amino)benzoate in 20 mL of a 1:1 mixture of Tetrahydrofuran (THF) and Methanol (MeOH).

-

Hydrolysis: Dissolve 20.0 mmol of Lithium Hydroxide (LiOH) in 10 mL of deionized water. Add the aqueous LiOH dropwise to the organic solution while stirring.

-

Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor completion via TLC or LC-MS.

-

Workup: Evaporate the organic solvents under reduced pressure. Dilute the aqueous layer with 20 mL of water and cool in an ice bath.

-

Acidification: Carefully acidify the solution to pH 3.0 using 1M HCl. The product, 4-amino-3-(Boc-amino)benzoic acid, will precipitate.

-

Isolation: Filter the precipitate, wash thoroughly with cold water, and dry under high vacuum to yield the pure (o-Boc)Dbz-OH linker.

Protocol B: Resin Loading and Fmoc-SPPS

Objective: Anchor the linker to the solid support and elongate the peptide chain.

-

Resin Swelling: Swell 0.1 mmol of Rink Amide AM resin in N,N-Dimethylformamide (DMF) for 30 minutes.

-

Linker Coupling: Pre-activate 0.4 mmol (4.0 eq) of (o-Boc)Dbz-OH with 0.4 mmol of N,N'-Diisopropylcarbodiimide (DIC) and 0.4 mmol of OxymaPure in DMF for 3 minutes. Add the mixture to the resin and agitate for 2 hours at room temperature. Wash the resin thoroughly with DMF (5 × 1 min) and Dichloromethane (DCM) (5 × 1 min).

-

First Amino Acid Coupling (Critical Step): The anilino nitrogen (4-NH₂) is sterically hindered and electronically deactivated. To couple the first Fmoc-amino acid, use 0.5 mmol (5.0 eq) of the Fmoc-AA-OH, activated with 0.48 mmol of HATU and 1.0 mmol of N,N-Diisopropylethylamine (DIPEA). Allow the coupling to proceed for 4 hours, or perform a double coupling (2 × 2 hours).

-

Elongation: Proceed with standard Fmoc-SPPS protocols for the remainder of the peptide sequence.

Protocol C: Cleavage and NaNO₂-Mediated Thioesterification

Objective: Cleave the peptide, remove the Boc group, and convert the crypto-thioester to an active thioester[3].

-

Global Cleavage: Treat the peptidyl-resin with a cleavage cocktail of TFA / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5 v/v) for 2.5 hours. Causality: This step simultaneously cleaves the peptide from the resin, removes all side-chain protecting groups, and cleanly removes the ortho-Boc group.

-

Precipitation: Filter the cleavage solution into cold diethyl ether to precipitate the unprotected peptide o-aminoanilide. Centrifuge, wash the pellet with ether, and dry.

-

Diazotization (Activation): Dissolve the peptide o-aminoanilide (approx. 1-2 mM) in an acidic buffer containing 6M Guanidine Hydrochloride (Gn·HCl) and 0.2M Sodium Phosphate, adjusted to pH 3.0. Chill the solution to -10°C in an ice-salt bath. Add 10 equivalents of Sodium Nitrite (NaNO₂) and stir for 15–20 minutes to form the reactive acyl benzotriazole/diazonium intermediate.

-

Thiolysis: Add 5% (v/v) of 4-Mercaptophenylacetic acid (MPAA) or Sodium 2-mercaptoethanesulfonate (MESNa) directly to the reaction mixture. Immediately adjust the pH to 6.5–7.0 using 6M NaOH.

-

Completion: Stir the mixture at room temperature for 2 hours. The intermediate is quantitatively converted into the peptide thioester via transthioesterification. Purify the final product using Preparative RP-HPLC.

References

-

Blanco-Canosa, J. B., & Dawson, P. E. (2008). An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation. Angewandte Chemie International Edition, 47(36), 6851-6855. URL: [Link]

-

Wang, J. X., Fang, G. M., He, Y., Qu, D. L., Yu, M., Hong, Z. Y., & Liu, L. (2015). Peptide o-aminoanilides as crypto-thioesters for protein chemical synthesis. Angewandte Chemie International Edition, 54(7), 2194-2198. URL: [Link]

-

Mannuthodikayil, J., Singh, S., Biswas, A., Kar, A., Tabassum, W., Vydyam, P., Bhattacharyya, M. K., & Mandal, K. (2019). Benzimidazolinone-Free Peptide o-Aminoanilides for Chemical Protein Synthesis. Organic Letters, 21(22), 9040-9044. URL: [Link]

Sources

- 1. An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzimidazolinone-Free Peptide o-Aminoanilides for Chemical Protein Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Peptide o-aminoanilides as crypto-thioesters for protein chemical synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Advanced Cross-Coupling and Amidation Protocols for Methyl 4-amino-3-((tert-butoxycarbonyl)amino)benzoate

Executive Summary

Methyl 4-amino-3-((tert-butoxycarbonyl)amino)benzoate is a highly functionalized, orthogonally protected ortho-phenylenediamine building block. Its unique structural topology—featuring an electron-withdrawing methyl ester at C1, a sterically demanding Boc-protected amine at C3, and a free primary aniline at C4—makes it an exceptionally versatile scaffold. This application note provides field-proven, self-validating protocols for utilizing this compound in two critical synthetic pathways: C-N Amide Cross-Coupling (for the synthesis of M1 aminopeptidase inhibitors) and Palladium-Catalyzed Buchwald-Hartwig C-N Cross-Coupling (for the construction of complex N-aryl architectures).

By detailing the mechanistic causality behind reagent selection, this guide empowers researchers to overcome the inherent steric and electronic deactivation of the C4 amine.

Structural Rationale & Chemoselectivity

The reactivity of Methyl 4-amino-3-((tert-butoxycarbonyl)amino)benzoate is governed by a delicate interplay of steric and electronic factors:

-

Electronic Deactivation : The primary amine at the C4 position is situated para to the methyl ester. The electron-withdrawing nature of the ester reduces the electron density on the aniline nitrogen, significantly lowering its nucleophilicity compared to unfunctionalized anilines.

-

Steric Hindrance : The adjacent C3-NHBoc group creates a bulky microenvironment around the C4 amine, restricting the approach of bulky electrophiles or transition-metal complexes.

-

Orthogonal Protection : The Boc group allows for precise chemoselectivity. Reactions can be directed exclusively to the C4 amine, followed by acidic deprotection (e.g., using TFA/DCM) to liberate the C3 amine for subsequent functionalization[1].

Application 1: Synthesis of 1,4-Disubstituted DABA Derivatives

Mechanistic Causality & Experimental Design

Methyl 4-amino-3-((tert-butoxycarbonyl)amino)benzoate is the foundational scaffold for synthesizing 1,4-disubstituted 3,4-diaminobenzoic acid (DABA) derivatives. These compounds are potent, selective inhibitors of the oxytocinase subfamily of M1 aminopeptidases, including ERAP1, ERAP2, and IRAP, which are critical targets in immunology and oncology[2],[1].

Due to the deactivated and hindered nature of the C4 amine, standard peptide coupling reagents (like EDC/HOBt) fail to achieve meaningful conversion. Instead, the highly reactive uronium salt HATU paired with the strong, non-nucleophilic base DBU is strictly required[1]. HATU generates an active 7-aza-HOAt ester that accelerates the acylation of the hindered aniline, while DBU effectively deprotonates the weakly basic amine to drive the reaction forward.

Caption: Workflow for synthesizing 1,4-disubstituted DABA derivatives via sequential amide coupling.

Protocol 1: C4-Amine Directed Amide Coupling

This protocol describes the self-validating synthesis of the C4-amide intermediate.

Reagents:

-

Methyl 4-amino-3-((tert-butoxycarbonyl)amino)benzoate (1.0 equiv)

-

N-Boc protected amino acid (e.g., Boc-L-Nle-OH) (2.0 equiv)

-

HATU (3.0 equiv)

-

DBU (4.0 equiv)

-

Anhydrous DMF (0.25 M)

Step-by-Step Methodology:

-

Activation : In a flame-dried flask purged with Argon, dissolve the N-Boc protected amino acid and HATU in anhydrous DMF. Stir for 10 minutes at room temperature to allow the formation of the active 7-aza-HOAt ester.

-

Coupling : Add Methyl 4-amino-3-((tert-butoxycarbonyl)amino)benzoate, followed by the dropwise addition of DBU.

-

Reaction Monitoring : Stir the mixture at ambient temperature for 24–36 hours[1]. Monitor via TLC (Hexanes/EtOAc 1:1). The extended reaction time is a direct consequence of the steric bulk at the C4 position.

-

Quench & Extraction : Dilute the reaction mixture with EtOAc (10 volumes). Wash sequentially with 5% aqueous KHSO₄ (to protonate and remove DBU), saturated aqueous NaHCO₃ (to remove acidic byproducts), and brine.

-

Purification : Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to yield the C4-amide intermediate.

Quantitative Data: Optimization and Biological Activity

Table 1: Optimization of Amide Coupling at the Deactivated C4 Position

| Coupling Reagent | Base | Solvent | Time (h) | Yield (%) | Mechanistic Observation |

|---|---|---|---|---|---|

| EDC / HOBt | DIEA | DMF | 48 | <20 | Insufficient electrophilic activation. |

| HBTU | DIEA | DMF | 36 | 45 | Moderate conversion; hindered by C3-Boc. |

| HATU | DBU | DMF | 24 | 82 | Optimal; 7-aza-HOAt ester overcomes hindrance. |

Table 2: Biological Evaluation of Synthesized 1,4-Disubstituted DABA Derivatives Data demonstrates the impact of R-group functionalization on aminopeptidase inhibition[1].

| Compound | R1 Substituent (C4) | R2 Substituent (C3) | ERAP1 IC₅₀ (μM) | IRAP IC₅₀ (μM) |

|---|---|---|---|---|

| 4a | L-Tyr | L-Trp | 2.0 | >100 |

| 10c | L-Phe | L-Trp | >100 | 1.3 |

| 10n | L-Nle | L-Trp | >100 | 0.755 |

Application 2: Palladium-Catalyzed Buchwald-Hartwig C-N Cross-Coupling

Mechanistic Causality & Experimental Design

Beyond peptide coupling, the free C4 aniline is a prime candidate for Palladium-catalyzed Buchwald-Hartwig cross-coupling to generate N-aryl secondary amines, which are vital precursors for phenazines and benzimidazoles[3].

Because the aniline is electron-deficient, oxidative addition of the aryl halide to the Pd(0) species is not the rate-limiting step; rather, the nucleophilic attack of the amine onto the Pd(II) complex and the subsequent reductive elimination are challenging.

-

Catalyst/Ligand : Pd₂(dba)₃ paired with a bidentate ligand like BINAP or a bulky monophosphine like XPhos is required to prevent catalyst resting states and promote reductive elimination[3].

-

Base Selection : Cs₂CO₃ is specifically chosen. Stronger bases like NaOtBu would trigger premature saponification of the C1 methyl ester or degrade the C3 Boc-protecting group.

Caption: Palladium-catalyzed Buchwald-Hartwig amination cycle for C-N bond formation.

Protocol 2: Buchwald-Hartwig N-Arylation

This protocol ensures the integrity of the ester and Boc groups during cross-coupling.

Reagents:

-

Methyl 4-amino-3-((tert-butoxycarbonyl)amino)benzoate (1.0 equiv)

-

Aryl Bromide (1.2 equiv)

-

Pd₂(dba)₃ (0.05 equiv, 5 mol%)

-

rac-BINAP or XPhos (0.10 equiv, 10 mol%)

-

Cs₂CO₃ (2.5 equiv)

-

Anhydrous Toluene (0.2 M)

Step-by-Step Methodology:

-

Degassing : In a Schlenk tube, combine the benzoate starting material, aryl bromide, and Cs₂CO₃. Add anhydrous toluene. Degas the suspension via three freeze-pump-thaw cycles to rigorously exclude oxygen, which would otherwise oxidize the phosphine ligand and deactivate the Pd catalyst.

-

Catalyst Addition : Under a positive flow of Argon, add Pd₂(dba)₃ and the selected ligand (BINAP/XPhos). Seal the tube.

-

Heating : Heat the reaction mixture to 100 °C in a pre-heated oil bath for 12–18 hours[3]. The elevated temperature is required to overcome the high activation energy of reductive elimination for electron-deficient amido complexes.

-

Workup : Cool the mixture to room temperature. Dilute with EtOAc and filter the crude suspension through a pad of Celite® to remove the palladium black and inorganic salts.

-

Isolation : Concentrate the filtrate under reduced pressure. Purify the residue via flash chromatography (gradient elution: Hexanes to 30% EtOAc/Hexanes) to isolate the N-aryl derivative.

Sources

Application Note: Preparation of Benzimidazole Derivatives from Methyl 4-amino-3-((tert-butoxycarbonyl)amino)benzoate

Executive Summary

Benzimidazoles are privileged pharmacophores in drug discovery, forming the structural backbone of numerous therapeutics, including proton pump inhibitors, anthelmintics, and kinase inhibitors. The synthesis of highly functionalized benzimidazoles often requires precise regiocontrol during early-stage functionalization. Starting from methyl 4-amino-3-((tert-butoxycarbonyl)amino)benzoate (CAS 1298108-48-1)[1], chemists can leverage the orthogonal reactivity provided by the tert-butoxycarbonyl (Boc) protecting group.

This technical guide details a field-proven, two-stage synthetic workflow: the acid-mediated deprotection of the Boc group to yield the ortho-phenylenediamine intermediate (methyl 3,4-diaminobenzoate), followed by an oxidative cyclocondensation with an aldehyde to construct the benzimidazole core.

Mechanistic Insights and Reaction Causality

Stage 1: Acid-Mediated Boc Deprotection

The Boc group is strategically employed to prevent premature reactivity of the amine and to direct regioselective functionalization of the benzoate core during upstream synthesis. To initiate benzimidazole formation, this carbamate must be cleaved. Treatment with Trifluoroacetic acid (TFA) in dichloromethane (DCM) protonates the carbamate oxygen, leading to the expulsion of a tert-butyl cation (which eliminates to isobutylene gas) and carbon dioxide.

Causality Check: The resulting methyl 3,4-diaminobenzoate[2] is initially generated as a TFA salt. It is imperative to neutralize this salt during the workup phase. The subsequent cyclocondensation requires the amines to act as nucleophiles; a protonated amine lacks the lone pair necessary to attack the aldehyde electrophile.

Stage 2: Oxidative Cyclocondensation

The formation of the benzimidazole ring from an o-phenylenediamine and an aldehyde is a multi-step cascade. First, the primary amine condenses with the aldehyde to form a Schiff base (imine)[3]. The adjacent ortho-amine then undergoes an intramolecular nucleophilic attack on the imine carbon, yielding a benzimidazoline intermediate.

Causality Check: Benzimidazolines are thermodynamically unstable and prone to hydrolysis. To drive the reaction forward, an oxidant or catalyst must be introduced to dehydrogenate the intermediate, yielding the fully aromatic, highly stable benzimidazole[4]. Reagents like sodium metabisulfite (Na₂S₂O₅) or transition metal catalysts (e.g., Ni(OAc)₂) are frequently selected. Na₂S₂O₅ serves a dual purpose: it forms a bisulfite adduct with the aldehyde (modulating electrophilicity) and acts as a mild oxidant to facilitate aromatization without over-oxidizing sensitive functional groups[4].

Experimental Protocols

Protocol A: Synthesis of Methyl 3,4-diaminobenzoate (Boc Cleavage)

This protocol ensures the quantitative removal of the Boc group while maintaining the integrity of the methyl ester.

-

Reaction Setup : In an oven-dried round-bottom flask, dissolve methyl 4-amino-3-((tert-butoxycarbonyl)amino)benzoate (1.0 equiv) in anhydrous DCM to achieve a 0.1 M concentration.

-

Acid Addition : Cool the solution to 0 °C using an ice bath. Slowly add TFA (10.0 equiv) dropwise. Note: The low temperature prevents potential transesterification or ester hydrolysis.

-

Propagation : Remove the ice bath and stir the mixture at room temperature for 2 to 4 hours.

-

Validation (TLC) : Monitor the reaction via Thin Layer Chromatography (Hexane/EtOAc 1:1). The disappearance of the higher-Rf Boc-protected starting material and the appearance of a baseline spot (the TFA salt of the diamine) indicates completion.

-

Workup & Neutralization : Concentrate the mixture under reduced pressure to remove excess DCM and TFA. Resuspend the crude oil in EtOAc and wash with saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8. Self-Validation: Bubbling (CO₂ release) will cease once neutralization is complete, ensuring the amines are successfully freebased.

-

Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield methyl 3,4-diaminobenzoate as a solid[2].

Protocol B: Oxidative Cyclocondensation to Benzimidazole

This protocol utilizes mild oxidative conditions to construct the benzimidazole core.

-

Reaction Setup : Dissolve methyl 3,4-diaminobenzoate (1.0 equiv) and the desired aryl/alkyl aldehyde (1.05 equiv) in DMF (0.2 M)[4].

-

Oxidant Addition : Add sodium metabisulfite (Na₂S₂O₅, 1.2 equiv) to the stirring solution.

-

Cyclization : Heat the reaction mixture to 80–100 °C for 12–24 hours[4]. Note: The elevated temperature provides the activation energy required for the intramolecular cyclization of the sterically hindered Schiff base.

-

Validation : Monitor via LC-MS or TLC. The intermediate Schiff base will transiently appear before converting to the final UV-active benzimidazole product.

-

Workup : Cool the mixture to room temperature and pour it into crushed ice. The benzimidazole derivative typically precipitates as a solid.

-

Isolation : Filter the precipitate, wash with cold water, and dry under a vacuum. If the product does not precipitate, extract with EtOAc, wash extensively with brine to remove residual DMF, dry over Na₂SO₄, and purify via flash chromatography.

Condition Optimization and Data Presentation

The choice of oxidant, catalyst, and solvent heavily dictates the yield and scalability of the cyclocondensation step. The table below summarizes alternative validated conditions for this transformation.

| Catalyst / Oxidant | Solvent | Temperature | Reaction Time | Typical Yield | Mechanistic Role |

| Na₂S₂O₅ | DMF | 80–100 °C | 12–48 h | 75–90% | Mild oxidant; drives aromatization of benzimidazoline[4] |

| Ni(OAc)₂ | CHCl₃ | Room Temp | 12–24 h | 70–85% | Metal-catalyzed oxidative cyclization[4] |

| Er(OTf)₃ / Air | Water | Microwave | 15 min | ~72% | Lewis acid activation + rapid aerobic oxidation[5] |

| p-TsOH | DMF / Toluene | 80 °C | 2–3 h | 80–95% | Acid catalysis for rapid Schiff base formation[3] |

| Nitrobenzene | Neat / DMSO | 120–150 °C | 12–16 h | 44–88% | High-temperature solvent and mild oxidant[6] |

Mechanistic Workflow Visualization

Mechanistic workflow for the synthesis of benzimidazoles from Boc-protected diamines.

References

-

Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. PMC. 4

-

Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. PMC. 5

-

Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry. 3

-

Synthesis of 2-(substituted)-3H-benzimidazole-5-carboxylic acids and 2-(substituted)-3H-imidazo[4,5-b]pyridine-5-carboxylic acids. ResearchGate. 6

-

methyl-3. MedChemExpress (MCE) Life Science Reagents. 2

-

Benzoic acid, 4-amino-3-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester. LookChem.1

Sources

- 1. lookchem.com [lookchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 4. Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Note: Regioselective Acylation of Methyl 4-amino-3-((tert-butoxycarbonyl)amino)benzoate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary & Strategic Context

The synthesis of unsymmetrical 1,2-phenylenediamines is a persistent challenge in medicinal chemistry due to the nearly identical reactivity of adjacent primary anilines. Methyl 4-amino-3-((tert-butoxycarbonyl)amino)benzoate serves as a highly strategic building block designed to bypass this bottleneck. By masking the C3-amine with a tert-butoxycarbonyl (Boc) group, researchers can achieve absolute regiocontrol, directing acylation, alkylation, or sulfonylation exclusively to the C4-amine.

This regioselective differentiation is not merely a synthetic convenience; it is a critical enabler for drug discovery. For example, 3,4-diaminobenzoic acid derivatives have been identified as potent, submicromolar inhibitors of the oxytocinase subfamily of M1 aminopeptidases (ERAP1, ERAP2, and IRAP)[1]. Because these enzymes play pivotal roles in processing antigenic peptides for the adaptive and innate immune systems, targeted inhibition offers a promising pathway for immune regulation and cancer immunotherapy[2]. Achieving high selectivity for specific aminopeptidases (e.g., IRAP over ERAP1) requires precise, independent functionalization of the C3 and C4 positions to map the P1 and P1' binding pockets[3].

Mechanistic Rationale: The Physics of Regioselectivity

As a Senior Application Scientist, I emphasize that successful synthetic design relies on exploiting electronic and steric disparities. The regioselective acylation of this scaffold is driven by two fundamental principles:

-

Electronic Deactivation (Orbital Delocalization): The C4-amine is a standard primary aniline ( sp3 -like hybridization at the nitrogen lone pair), making it highly nucleophilic. Conversely, the C3-amine is a carbamate. Its nitrogen lone pair is heavily delocalized into the adjacent carbonyl π -system ( sp2 -like), drastically reducing its nucleophilicity.

-

Steric Shielding: The bulky tert-butyl group of the Boc moiety creates a physical barricade. Even if highly reactive electrophiles (like acyl chlorides) are used, the steric clash prevents the required trajectory for nucleophilic attack at the C3 position.

While complex catalyst-driven regioselective acylations are heavily utilized in polyol and carbohydrate chemistry[4], the mono-Boc strategy provides a catalyst-free, thermodynamically driven guarantee of >99:1 regioselectivity.

Synthetic Workflow Visualization

Workflow: Regioselective acylation of mono-Boc diamines to unsymmetrical benzimidazoles.

Quantitative Data: Coupling Reagent Optimization

The choice of coupling reagent dictates the reaction kinetics and the purity of the crude product. Below is a field-proven comparison for the acylation of the C4-amine.

| Coupling Reagent | Equivalents | Solvent | Additive / Base | Time | Typical Yield | Regioselectivity (C4:C3) |

| HATU | 1.2 | DMF | DIPEA (3.0 eq) | 2 h | 85–95% | >99:1 |

| EDC / HOBt | 1.2 / 1.2 | DCM/DMF | DIPEA (2.0 eq) | 12 h | 75–85% | >99:1 |

| T3P (50% in EtOAc) | 1.5 | EtOAc | Et₃N (3.0 eq) | 6 h | 80–90% | >99:1 |

| Acyl Chloride | 1.1 | DCM | Pyridine (2.0 eq) | 1 h | 90–98% | >99:1 |

Note: HATU is strongly recommended for coupling sterically hindered or chiral amino acids due to its rapid kinetics, which suppresses epimerization.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems . They incorporate physical and analytical checkpoints so the operator can confirm the success of the transformation in real-time without waiting for final NMR characterization.

Protocol A: HATU-Mediated Amide Coupling (For Carboxylic Acids)

Objective: Regioselective coupling of a functionalized carboxylic acid to the C4-amine.

-

Activation: In an oven-dried flask under nitrogen, dissolve the target Carboxylic Acid (1.1 mmol) and HATU (1.2 mmol) in anhydrous DMF (5.0 mL). Add DIPEA (3.0 mmol) dropwise.

-

Causality: DIPEA is chosen over Triethylamine because its steric bulk prevents it from acting as a competing nucleophile. It deprotonates the acid, driving the formation of the highly reactive O-7-azabenzotriazol-1-yl active ester.

-

-

Nucleophilic Attack: After 10 minutes of stirring, add Methyl 4-amino-3-((tert-butoxycarbonyl)amino)benzoate (1.0 mmol) in one solid portion. Stir at room temperature.

-

Self-Validation Checkpoint (2 hours): Analyze via LC-MS. The protocol is validated when the starting material peak (highly polar) disappears, and a single new peak emerges with a mass of [M+Acyl−H2O+H]+ . The absolute absence of a +2[Acyl] mass confirms that the C3-Boc group successfully repelled over-acylation.

-

Workup: Dilute the mixture with EtOAc (20 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 × 10 mL), 1M HCl (10 mL), and brine (10 mL). Dry over Na₂SO₄ and concentrate under reduced pressure.

Protocol B: Acyl Chloride Acylation

Objective: Rapid, high-yielding acylation using pre-activated acyl chlorides.

-

Preparation: Dissolve the starting material (1.0 mmol) and Pyridine (2.0 mmol) in anhydrous DCM (5.0 mL). Cool the reaction to 0 °C in an ice bath.

-

Causality: Pyridine acts as both an acid scavenger (neutralizing the HCl byproduct to prevent premature Boc-deprotection) and a nucleophilic catalyst (forming a highly electrophilic acylpyridinium intermediate). Cooling prevents exothermic degradation.

-

-

Addition: Add the Acyl Chloride (1.1 mmol) dropwise over 5 minutes. Remove the ice bath and allow the reaction to warm to room temperature for 1 hour.

-

Self-Validation Checkpoint: A white precipitate (pyridinium hydrochloride) will form in the DCM, providing immediate visual confirmation that the acylation is proceeding and HCl is being successfully scavenged.

-

Workup: Quench with water (5 mL). Extract with DCM. Wash the organic layer with 1M HCl (to remove residual pyridine) and brine. Dry and concentrate.

Protocol C: Downstream Boc-Deprotection

Objective: Unmask the C3-amine to yield the unsymmetrical 1,2-phenylenediamine.

-